molecular formula C36H52P2 B1604333 2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl CAS No. 255897-36-0

2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl

Cat. No.: B1604333
CAS No.: 255897-36-0
M. Wt: 546.7 g/mol
InChI Key: BSSFMHHLTVJPGW-UHFFFAOYSA-N
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Description

2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl (DCBP) is an organophosphorus compound with a variety of uses in scientific research. It is used as a ligand for transition metal complexes, as a catalyst for organic reactions, and as a reagent for the synthesis of organic compounds. DCBP is a versatile compound that has been used in a range of applications, from biochemistry and drug discovery to materials science and nanotechnology.

Scientific Research Applications

Asymmetric Hydrogenation Catalyst

  • 2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl has been used as a ligand in the synthesis of atropisomeric bis(dialkylarylphosphine) ligands for Rh(I) complexes. These complexes exhibit high efficiency as catalysts in the asymmetric hydrogenation of ethyl α-(benzamido)cinnamate and dimethyl itaconate, achieving up to 98% yields and 98–99% enantiomeric excess (Miyashita et al., 1989).

Catalyst for Hydrogenation of Carbonyl Compounds

  • [RuX(p-cymene)(bichep)]X and Ru(OAc)2(bichep) complexes (bichep = 2,2′-bis(dicyclohexylphosphino)-6,6′-dimethyl-1,1′-biphenyl) are highly efficient catalysts for asymmetric hydrogenation of carbonyl compounds bearing phenylglyoxyloyl group under mild conditions (Chiba et al., 1993).

Catalysts for Enantioselective Hydrogenation

  • Chiral cationic and neutral Rh complexes containing this compound have demonstrated significant activity as catalysts for enantioselective hydrogenation of prochiral olefins and ketones under mild conditions (Chiba et al., 1991).

Synthesis of Chiral Aminophosphine Ligands

  • This compound derivatives have been synthesized for application as ligands in Rh-catalyzed asymmetric hydrogenation, resulting in chiral amino acid derivatives with high enantioselectivities (Guo et al., 2002).

Application in Suzuki-Miyaura Coupling Reactions

  • A complex of bis(2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl)PdCl2 treated with AgBF4 forms an air-stable Pd(I) dimer that is a suitable precatalyst for high yielding Suzuki-Miyaura coupling reactions in short reaction times (Barder, 2006).

Influence on Selectivity in Hydroformylation

  • The use of 2,2'-bis[(diphenylphosphino)methyl]1,1'-biphenyl as a ligand in rhodium-catalyzed hydroformylation affects the selectivity for n-aldehyde formation, demonstrating its influence on the regioselectivity of the reaction (Casey et al., 1992).

Synthesis of Chiral Bis(dicyclohexylphosphino)alkane Derivatives

  • The conversion of chiral diphosphines into corresponding bis(dicyclohexylphosphino)alkane derivatives has been accomplished, showcasing the potential of these derivatives as chiral ligands in the homogeneous hydrogenation of prochiral carbonyl compounds (Yamamoto & Saeed-ur-rehman, 1984).

Mechanism of Action

Target of Action

The primary target of 2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl is to act as a ligand in various chemical reactions . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The role of this compound as a ligand is crucial in facilitating and directing chemical reactions.

Mode of Action

As a ligand, 2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl interacts with its targets by binding to them and forming a complex. This interaction can lead to changes in the chemical structure and properties of the target molecule, thereby influencing the course of the reaction .

Biochemical Pathways

The compound is involved in several biochemical pathways, including Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters, and Ni-catalyzed cross-coupling reaction of aryl fluorides and primary amines . These pathways are crucial in organic synthesis and can lead to the formation of various organic compounds.

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the products of the reactions it facilitates. For instance, it can help in the synthesis of molybdenum nitrosyl complexes for use as imine hydrogenation catalysts .

Action Environment

The action, efficacy, and stability of 2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl can be influenced by various environmental factors. For instance, it is sensitive to air and should be stored under inert gas (nitrogen or Argon) at 2-8°C . These conditions help maintain the compound’s stability and ensure its effective participation in reactions.

Biochemical Analysis

Biochemical Properties

The role of 2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl in biochemical reactions is primarily as a ligand. It interacts with various enzymes and proteins, facilitating reactions such as the decarbonylative C-H coupling of azoles and aromatic esters

Cellular Effects

Given its role in biochemical reactions, it may influence cell function by altering the activity of certain enzymes and proteins . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl involves its role as a ligand in biochemical reactions It may bind to biomolecules, leading to enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52P2/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)35-27-15-13-25-33(35)34-26-14-16-28-36(34)38(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h13-16,25-32H,1-12,17-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSFMHHLTVJPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648049
Record name ([1,1'-Biphenyl]-2,2'-diyl)bis(dicyclohexylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255897-36-0
Record name ([1,1'-Biphenyl]-2,2'-diyl)bis(dicyclohexylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Biphenyldiylbis(dicyclohexylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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